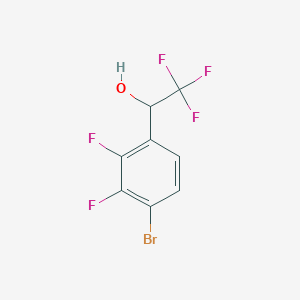
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene is an organic compound with the molecular formula C9H8F3N3. This compound is characterized by the presence of an azido group (-N3) attached to a trifluoroethyl group (-CF3) and a methyl group (-CH3) attached to a benzene ring. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and sodium azide.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Reaction Mechanism: The nucleophilic substitution reaction occurs, where the azide ion (N3-) replaces the chloride ion (Cl-) in the 4-methylbenzyl chloride, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group (-NH2).
Substitution: The azido group can participate in substitution reactions, leading to the formation of various derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., copper catalysts for cycloaddition reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazoles and other nitrogen-containing heterocycles.
Biology: The compound is used in bioconjugation reactions, where it can be attached to biomolecules for labeling and detection purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene involves its reactivity with various molecular targets. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions, which facilitate the formation of the triazole ring. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(1-Azido-2,2,2-trifluoroethyl)benzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and properties.
4-Methylbenzyl azide: Lacks the trifluoroethyl group, leading to different electronic properties and reactivity.
1-Azido-2,2,2-trifluoroethane: Lacks the benzene ring, resulting in different applications and reactivity.
The presence of both the azido and trifluoroethyl groups in this compound makes it unique, providing a combination of high reactivity and unique electronic properties that are not found in other similar compounds.
Properties
Molecular Formula |
C9H8F3N3 |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
1-(1-azido-2,2,2-trifluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H8F3N3/c1-6-2-4-7(5-3-6)8(14-15-13)9(10,11)12/h2-5,8H,1H3 |
InChI Key |
LGHXIGTUGRJTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




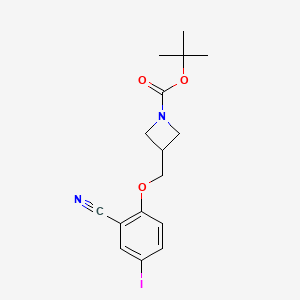
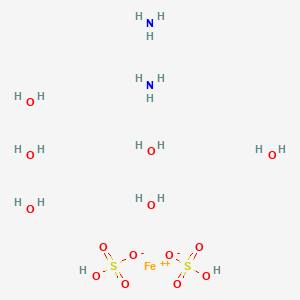
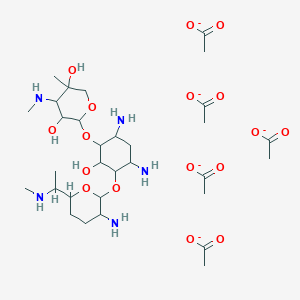
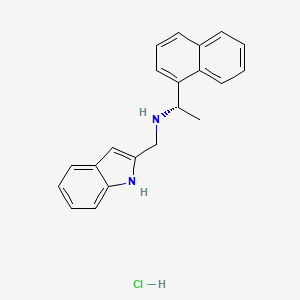

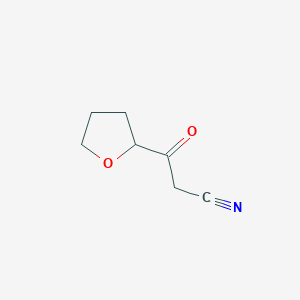
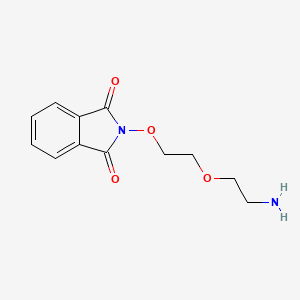
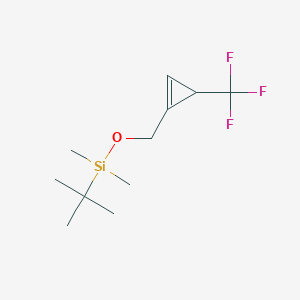
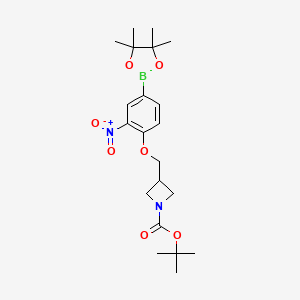
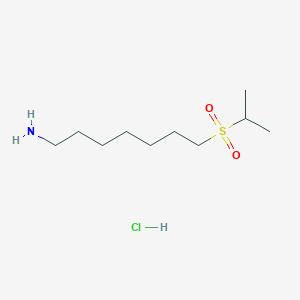
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)
